molecular formula C22H21ClN2O2 B4186349 1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(PIPERIDIN-1-YL)ETHANE-1,2-DIONE

1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(PIPERIDIN-1-YL)ETHANE-1,2-DIONE

Cat. No.: B4186349
M. Wt: 380.9 g/mol
InChI Key: DMHUOHPXLARXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(PIPERIDIN-1-YL)ETHANE-1,2-DIONE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a 2-chlorobenzyl group attached to the indole ring, a piperidinyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(PIPERIDIN-1-YL)ETHANE-1,2-DIONE typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the 2-chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole is reacted with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Piperidinyl Group: The piperidinyl group can be introduced through a nucleophilic substitution reaction, where the indole derivative is reacted with piperidine under basic conditions.

    Formation of the Ketone Functional Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(PIPERIDIN-1-YL)ETHANE-1,2-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

    Condensation: The compound can participate in condensation reactions to form larger molecules or cyclic structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Condensation: Aldehydes, ketones, or carboxylic acids under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted indole derivatives.

    Condensation: Larger molecules or cyclic structures.

Scientific Research Applications

1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(PIPERIDIN-1-YL)ETHANE-1,2-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(PIPERIDIN-1-YL)ETHANE-1,2-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethanone
  • 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxo-2-(1-piperidinyl)propanone
  • 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxo-2-(1-piperidinyl)butanone

Uniqueness

1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(PIPERIDIN-1-YL)ETHANE-1,2-DIONE is unique due to its specific combination of functional groups and structural features. The presence of the 2-chlorobenzyl group, indole ring, piperidinyl group, and ketone functional group imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2-piperidin-1-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2/c23-19-10-4-2-8-16(19)14-25-15-18(17-9-3-5-11-20(17)25)21(26)22(27)24-12-6-1-7-13-24/h2-5,8-11,15H,1,6-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHUOHPXLARXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(PIPERIDIN-1-YL)ETHANE-1,2-DIONE
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1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(PIPERIDIN-1-YL)ETHANE-1,2-DIONE

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